3-Bromo-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
3-Bromo-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, chlorine, and benzamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves a multi-step process. One common synthetic route includes the reaction of 3-bromobenzoyl chloride with 2-chlorobenzylidene hydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then reacted with ethyl oxalyl chloride to form the final product .
Chemical Reactions Analysis
3-Bromo-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Bromo-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, leading to reduced tumor growth and increased apoptosis .
Comparison with Similar Compounds
3-Bromo-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide can be compared with other similar compounds such as:
3-Bromo-N’-(2-chlorobenzylidene)benzohydrazide: This compound shares a similar structure but lacks the oxoethyl group, resulting in different chemical properties and reactivity.
2-Bromo-N-methylbenzamide: This compound has a simpler structure with a single bromine atom and a methyl group, making it less complex and with different applications.
Properties
CAS No. |
769143-63-7 |
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Molecular Formula |
C16H13BrClN3O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-bromo-N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13BrClN3O2/c17-13-6-3-5-11(8-13)16(23)19-10-15(22)21-20-9-12-4-1-2-7-14(12)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
UTCMQFNEARNKCI-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br)Cl |
Origin of Product |
United States |
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